2-氮杂金刚烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

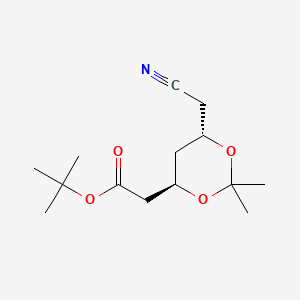

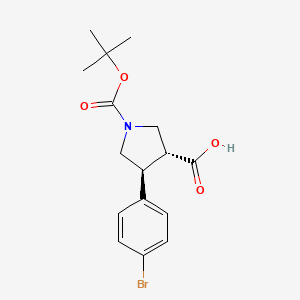

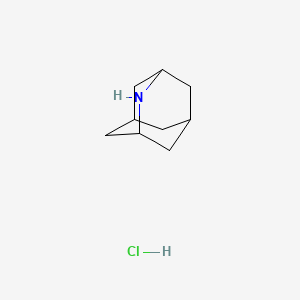

2-Azaadamantane hydrochloride is a nitrogen-containing analog of adamantane . It contains one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties . The molecular formula of 2-Azaadamantane hydrochloride is C9H16ClN .

Synthesis Analysis

The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

The molecular structure of 2-Azaadamantane hydrochloride is based on the adamantane scaffold, with one or more nitrogen atoms replacing carbon atoms . This results in a unique structure with specific chemical and physical properties .Chemical Reactions Analysis

The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds .Physical And Chemical Properties Analysis

Azaadamantanes are nitrogenous analogs of adamantine, which contain one or more nitrogen atoms instead of carbon atoms . This partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties, thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes .科学研究应用

有机催化好氧醇氧化:2-氮杂金刚烷衍生物,如 5-氟-2-氮杂金刚烷 N-氧基 (5-F-AZADO),用于有机催化好氧醇氧化体系。这些体系在温和条件下运行,不含卤素和过渡金属,因此对环境友好 (Shibuya 等人,2011)。

氧化反应中的催化:2-氮杂金刚烷 N-氧基 (AZADO) 和 1-Me-AZADO 是稳定的硝基自由基催化剂,用于高效氧化醇。这些催化剂优于传统的催化剂,如 TEMPO,特别是对于空间位阻醇 (Shibuya 等人,2006)。

药理学应用:1-氮杂金刚烷衍生物在药理学中显示出潜力,特别是作为抗胆碱能剂、血清素能剂和角鲨烯合酶抑制剂。这些化合物被用作各种研究的模型,包括电荷转移现象、固体电解质气体传感器和药物发现 (Izumi 等人,2003)。

结构和构象研究:对 4-α-(或 β)-对氯苯甲酰氧基-1-氮杂金刚烷盐酸盐的研究提供了对立体电子效应和分子结构的见解,这对于理解化学反应性和性质至关重要 (Fernández 等人,1989)。

大规模好氧氧化:2-氮杂金刚烷-2-醇 (AZADOL) 用于大规模好氧氧化醇。此过程安全、可扩展且对环境友好,展示了氮杂金刚烷衍生物在工业环境中的实际应用 (Sasano 等人,2019)。

安全和危害

2-Azaadamantane hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . More promising results were obtained for phosphorus-containing analogs, which showed significant antitumor activity . A two-shell arrangement strategy was successfully applied to the azaadamantane scaffold, introducing seven nitro groups and preparing the target product 2,9,9,10,10-pentanitro-2-azaadamantane-4,8-diyl dinitrate and its derivative 2-nitro-2-azaadamantane-4,8,9,10-tetrayl tetranitrate .

作用机制

Target of Action

2-Azaadamantane hydrochloride, a derivative of azaadamantanes, interacts with various biological targets . Azaadamantanes are nitrogen-containing analogs of adamantane, which contain one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties . The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .

Mode of Action

It is known that the aminal methylene group in position 2 of diazaadamantane can be relatively easily replaced by another fragment of the diazaadamantane cycle under the action of various reagents . This could potentially affect its interaction with its targets.

Biochemical Pathways

Azaadamantanes and their derivatives have been found to have various biological activities . For example, pronounced antibacterial properties were found for tetraphenyl-substituted diazaadamantanes and derivatives that contained the heterocyclic groups at position 2 of the azaadamantane molecule .

Pharmacokinetics

It is known that azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .

Result of Action

Various 2-functionalized derivatives and heteroatoms-containing spiro- and condensed derivatives demonstrated antitumor activity, mainly in the in vivo .

Action Environment

It is known that the partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties, thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes . This could potentially affect the compound’s action, efficacy, and stability in different environments.

属性

IUPAC Name |

2-azatricyclo[3.3.1.13,7]decane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-6-2-8-4-7(1)5-9(3-6)10-8;/h6-10H,1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIULPRXCDAQFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3015-17-6 |

Source

|

| Record name | 2-azatricyclo[3.3.1.1,3,7]decane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-f]benzothiazole, 2-amino-7-methyl- (6CI)](/img/no-structure.png)

![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)